molecular formula C19H16N2O2 B14182448 [4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol CAS No. 849331-83-5

[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol

Cat. No.: B14182448
CAS No.: 849331-83-5
M. Wt: 304.3 g/mol
InChI Key: NNRLKUYZFPFVON-UHFFFAOYSA-N
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Description

[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol is a heterocyclic compound that contains both indazole and furan moieties. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol typically involves the reaction of 1-benzyl-1H-indazole with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-hydroxy-1H-indazole: Shares the indazole moiety but lacks the furan ring.

    4-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    1-Benzyl-1H-indazole-3-carboxylic acid: Contains the indazole moiety with a carboxylic acid group.

Uniqueness

[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol is unique due to the presence of both indazole and furan rings, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

849331-83-5

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

[4-(1-benzylindazol-3-yl)furan-2-yl]methanol

InChI

InChI=1S/C19H16N2O2/c22-12-16-10-15(13-23-16)19-17-8-4-5-9-18(17)21(20-19)11-14-6-2-1-3-7-14/h1-10,13,22H,11-12H2

InChI Key

NNRLKUYZFPFVON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=COC(=C4)CO

Origin of Product

United States

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